Pitavastatina Lactona
Descripción general
Descripción
La lactona de pitavastatina es un derivado de la pitavastatina, un agente hipolipemiante que pertenece a la clase de medicamentos estatinas. Las estatinas se utilizan ampliamente para reducir los niveles de colesterol y prevenir las enfermedades cardiovasculares. La lactona de pitavastatina se forma a través de la glucuronidación de la pitavastatina, que luego se convierte en su forma lactona.
Aplicaciones Científicas De Investigación
La lactona de pitavastatina tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de las lactonas y sus derivados.
Biología: Los investigadores investigan sus efectos en los procesos celulares y su potencial como agente terapéutico.
Medicina: La lactona de pitavastatina se estudia por sus efectos reductores del colesterol y su papel en la prevención de enfermedades cardiovasculares.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el control de calidad.
Mecanismo De Acción
La lactona de pitavastatina ejerce sus efectos inhibiendo la enzima hidroximetilglutaril-coenzima A reductasa (HMG-CoA reductasa). Esta enzima cataliza la conversión de HMG-CoA a ácido mevalónico, un paso clave en la biosíntesis del colesterol. Al inhibir esta enzima, la lactona de pitavastatina reduce la producción de colesterol, lo que lleva a niveles más bajos de colesterol de lipoproteínas de baja densidad (LDL) en la sangre .
Compuestos Similares:
- Atorvastatina
- Pravastatina
- Rosuvastatina
- Simvastatina
- Fluvastatina
Comparación: La lactona de pitavastatina es única entre las estatinas debido a su vía metabólica específica y su mínima interacción con el sistema del citocromo P450. A diferencia de otras estatinas, se metaboliza principalmente a través de la glucuronidación, lo que reduce el riesgo de interacciones medicamentosas. Además, se ha demostrado que la lactona de pitavastatina tiene un efecto más favorable sobre los niveles de colesterol de lipoproteínas de alta densidad (HDL) y un menor riesgo de inducir diabetes en comparación con otras estatinas .
Análisis Bioquímico
Biochemical Properties
Pitavastatin Lactone interacts with several enzymes, proteins, and other biomolecules. It competitively inhibits the enzyme HMG-CoA Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Cellular Effects
Pitavastatin Lactone has significant effects on various types of cells and cellular processes. It influences cell function by reducing the endogenous production of cholesterol within the liver . This leads to lower abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .
Molecular Mechanism
Pitavastatin Lactone exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It competitively inhibits HMG-CoA Reductase , thereby preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the metabolic reactions involved in the production of cholesterol, LDL, and VLDL .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Pitavastatin Lactone has been observed to have stable effects on cellular function . It continues to inhibit HMG-CoA Reductase, leading to sustained reductions in cholesterol and lipid levels .
Dosage Effects in Animal Models
In animal models, the effects of Pitavastatin Lactone vary with different dosages . At clinically relevant concentrations, it shows extensive metabolism . The metabolism of Pitavastatin Lactone is slower at higher concentrations .
Metabolic Pathways
Pitavastatin Lactone is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA Reductase, inhibiting the conversion of HMG-CoA to mevalonic acid . The principal metabolic pathway of Pitavastatin Lactone is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) .
Transport and Distribution
Pitavastatin Lactone is transported and distributed within cells and tissues. It is predominantly taken up by the liver, where it exerts its lipid-lowering effects . The uptake mechanism is a combination of passive facilitated diffusion and active permeation by OATP transporters .
Subcellular Localization
Pitavastatin Lactone is primarily localized in the liver, where it inhibits HMG-CoA Reductase in the cytoplasm . This leads to a reduction in the production of cholesterol and other lipids .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La lactona de pitavastatina se sintetiza a partir de la pitavastatina mediante un proceso llamado glucuronidación. Esto implica la adición de un residuo de ácido glucurónico a la pitavastatina, seguido de la formación del anillo lactona. La reacción generalmente ocurre en el hígado, mediada por las enzimas uridina 5’-difosfato glucuronosiltransferasa (UGT1A3 y UGT2B7) .
Métodos de producción industrial: La producción industrial de lactona de pitavastatina implica la síntesis química de pitavastatina seguida de su conversión a la forma lactona. El proceso incluye varios pasos como la esterificación, hidrólisis y ciclización. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: La lactona de pitavastatina experimenta varias reacciones químicas, que incluyen:
Oxidación: El anillo lactona puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden convertir la lactona de nuevo a su forma de ácido hidroxílico.
Sustitución: Se pueden introducir varios sustituyentes en el anillo lactona para modificar sus propiedades.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones ácidas o básicas.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de lactona de pitavastatina con propiedades farmacológicas modificadas.
Comparación Con Compuestos Similares
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Simvastatin
- Fluvastatin
Comparison: Pitavastatin lactone is unique among statins due to its specific metabolic pathway and minimal interaction with the cytochrome P450 system. Unlike other statins, it is primarily metabolized through glucuronidation, which reduces the risk of drug-drug interactions. Additionally, pitavastatin lactone has been shown to have a more favorable effect on high-density lipoprotein (HDL) cholesterol levels and a lower risk of inducing diabetes compared to other statins .
Actividad Biológica
Pitavastatin lactone is a significant metabolite of pitavastatin, an HMG-CoA reductase inhibitor commonly used to manage dyslipidemia and reduce cardiovascular risk. This article explores the biological activity of pitavastatin lactone, including its pharmacokinetics, mechanisms of action, and therapeutic implications based on diverse research findings.
Overview of Pitavastatin and Its Lactone Form
Pitavastatin is primarily utilized for lowering low-density lipoprotein cholesterol (LDL-C) levels. Its mechanism involves competitive inhibition of HMG-CoA reductase, which is crucial in cholesterol biosynthesis. The lactone form, generated through glucuronidation, plays a vital role in the drug's overall pharmacological effects.
Key Pharmacological Properties
- Mechanism of Action : Pitavastatin inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis and increased hepatic LDL receptor expression, resulting in lower circulating LDL-C levels .
- Metabolism : It undergoes minimal metabolism via cytochrome P450 enzymes, primarily being converted to pitavastatin lactone through UGT-mediated glucuronidation .
- Bioavailability : The bioavailability of pitavastatin is approximately 60%, with high protein binding (over 99%) observed in plasma .
Lipid-Lowering Effects
Pitavastatin and its lactone form have demonstrated potent lipid-lowering effects. Clinical trials have shown that pitavastatin at doses as low as 2 mg can achieve LDL-C reductions comparable to higher doses of other statins like atorvastatin .
Dose (mg) | LDL-C Reduction (%) | Comparison with Atorvastatin |
---|---|---|
1 | ~28 | Lower |
2 | ~31 | Comparable |
4 | ~41 | Greater |
Pleiotropic Effects
Beyond lipid-lowering, pitavastatin exhibits pleiotropic effects that contribute to cardiovascular protection. These include:
- Improvement in Endothelial Function : Enhances nitric oxide availability and reduces oxidative stress.
- Stabilization of Atherosclerotic Plaques : In animal models, pitavastatin has been shown to increase collagen deposition in plaques while reducing macrophage infiltration .
Clinical Trials
- Long-term Efficacy Study : A study involving elderly subjects indicated that pitavastatin significantly improved lipid profiles over a 12-week period, with sustained HDL-C elevation noted .
- Pediatric Study : Research on children with hyperlipidemia showed that pitavastatin effectively reduced LDL-C levels while maintaining safety profiles similar to placebo .
Mechanistic Studies
Research has indicated that pitavastatin lactone may exert additional benefits:
- Chemotherapeutic Potential : Recent studies suggest that pitavastatin lactone could be repurposed as a chemotherapeutic agent in resistant cancer models, promoting apoptosis in vincristine-resistant B-cell leukemia cells through modulation of specific signaling pathways .
Pharmacokinetics of Pitavastatin Lactone
The pharmacokinetic profile of pitavastatin lactone shows distinct characteristics compared to its parent compound:
Parameter | Pitavastatin | Pitavastatin Lactone |
---|---|---|
Tmax (h) | 0.5–0.8 | 1.5 |
Cmax (ng/mL) | 33.92 | 33.62 |
AUC0-t (ng·h/mL) | 318.03 | 318.26 |
This table indicates that while both forms have similar peak concentrations, their absorption dynamics differ slightly, influencing their therapeutic use.
Propiedades
IUPAC Name |
(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKVAFYQRWVAJ-MCBHFWOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141750-63-2 | |
Record name | Pitavastatin lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141750632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PITAVASTATIN LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULK88EV7VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.